[(1R,2R,3E,5R,7S,9E,12S,14S,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytochalasin H is a natural product isolated from the endophytic fungus Phomopsis sp. It belongs to the cytochalasan family, a group of fungal metabolites known for their diverse biological activities. Cytochalasin H has been studied for its ability to inhibit cell growth, induce apoptosis, and exhibit anti-angiogenic and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cytochalasin H can be synthesized through a series of chemical reactions involving polyketide synthase and non-ribosomal peptide synthetase pathways. The synthesis typically involves the formation of a perhydro-isoindolone core fused with a macrocyclic ring .
Industrial Production Methods: Industrial production of cytochalasin H involves the cultivation of Phomopsis sp. in a controlled environment, followed by extraction and purification of the compound using chromatographic techniques. Solid-state fermentation on rice culture is one method used to produce cytochalasin H .
Chemical Reactions Analysis
Types of Reactions: Cytochalasin H undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation of cytochalasin H can lead to the formation of 7-oxocytochalasin H .
Common Reagents and Conditions: Common reagents used in the reactions of cytochalasin H include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions .
Major Products Formed: The major products formed from the reactions of cytochalasin H include oxidized derivatives such as 7-oxocytochalasin H and other structurally modified cytochalasans .
Scientific Research Applications
Cytochalasin H has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure and function of actin filaments in eukaryotic cells.
Biology: Investigated for its role in inhibiting cell migration and inducing apoptosis in cancer cells.
Industry: Utilized in the development of antimicrobial agents and as a lead compound for drug discovery.
Mechanism of Action
Cytochalasin H exerts its effects by binding to actin filaments, disrupting the cytoskeleton and inhibiting cell movement. This leads to the inhibition of cell growth and induction of apoptosis. The compound also affects angiogenesis by reducing the expression of pro-angiogenic factors such as endothelin-1 .
Comparison with Similar Compounds
- Cytochalasin J
- Cytochalasin N
- Cytochalasin O
- Epoxycytochalasin J
- Cytochalasin R1
Uniqueness: Cytochalasin H is unique due to its specific structure and potent biological activities. It has shown significant anti-angiogenic and antimicrobial properties, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C30H39NO5 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
[(1R,2R,3E,5R,7S,9E,12S,14S,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate |
InChI |
InChI=1S/C30H39NO5/c1-18-10-9-13-23-27(33)20(3)19(2)26-24(16-22-11-7-6-8-12-22)31-28(34)30(23,26)25(36-21(4)32)14-15-29(5,35)17-18/h6-9,11-15,18-19,23-27,33,35H,3,10,16-17H2,1-2,4-5H3,(H,31,34)/b13-9+,15-14+/t18-,19+,23?,24-,25+,26?,27+,29-,30+/m0/s1 |
InChI Key |
NAEWXXDGBKTIMN-QHDZSFFESA-N |
Isomeric SMILES |
C[C@H]1C/C=C/C2[C@@H](C(=C)[C@H](C3[C@@]2([C@@H](/C=C/[C@](C1)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C)O |
Canonical SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O |
Pictograms |
Acute Toxic; Health Hazard |
Synonyms |
cytochalasin H |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.